![molecular formula C24H20N2O3S B2887111 3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324538-63-8](/img/structure/B2887111.png)
3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . The compound you mentioned seems to be a benzamide derivative with additional functional groups.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including two methoxy groups, a thiazole ring, and a benzamide group. The exact structure would need to be determined through spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides, in general, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, benzamides are solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives are known for their potent antimicrobial properties. They can be designed to target a variety of pathogens, including bacteria and fungi. The structural features of Oprea1_072739 may be optimized to enhance its efficacy against specific microbial strains, potentially leading to the development of new antimicrobial agents .
Anticancer Properties
Compounds containing thiazole moieties have been studied for their anticancer activities. The ability of Oprea1_072739 to interact with cancer cell pathways could be explored for selective anticancer treatments, possibly offering a new avenue for chemotherapy drugs .
Anti-Inflammatory Uses
The anti-inflammatory potential of thiazole derivatives makes them candidates for treating inflammatory conditions. Oprea1_072739 could be investigated for its effectiveness in reducing inflammation, which is a common symptom in various diseases .
Antidiabetic Effects
Some thiazole compounds have shown promise in the treatment of diabetes. Research into Oprea1_072739 could uncover its potential to act as an antidiabetic agent, contributing to the management of blood sugar levels .
Antioxidant Activity
The antioxidant properties of thiazoles are valuable in combating oxidative stress, which is implicated in many diseases. Oprea1_072739 could be assessed for its capacity to neutralize free radicals, thereby protecting cells from damage .
Neuroprotective Effects
Research has indicated that thiazole derivatives may offer neuroprotective benefits. Oprea1_072739 could be explored for its potential to protect nerve cells, which might be useful in the treatment of neurodegenerative disorders .
Hepatoprotective Potential
The liver-protective effects of thiazole compounds are another area of interest. Oprea1_072739 might be evaluated for its hepatoprotective abilities, which could help in preventing or treating liver diseases .
Mécanisme D'action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is suggested that 2-aminothiazole derivatives can inhibit tubulin polymerization, disrupting tubulin microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, an essential component of the cell’s cytoskeleton. Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division . By disrupting these dynamics, the compound can inhibit the proliferation of cancer cells.
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell proliferation. By disrupting tubulin microtubule dynamics, the compound can induce cell cycle arrest and apoptosis in cancer cells . This can lead to a decrease in tumor growth and potentially to tumor regression.
Orientations Futures
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-21-13-12-19(14-22(21)29-2)23(27)26-24-25-20(15-30-24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDKAOIVDZZZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

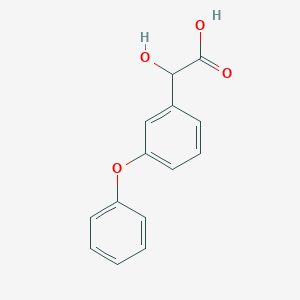
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2887030.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2887033.png)
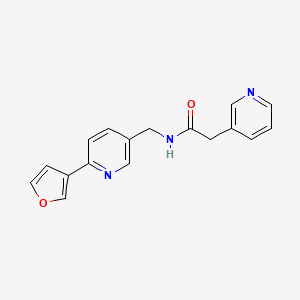
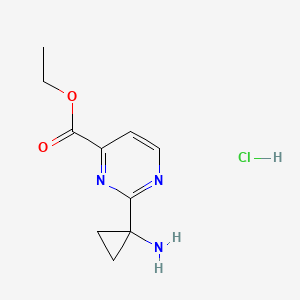
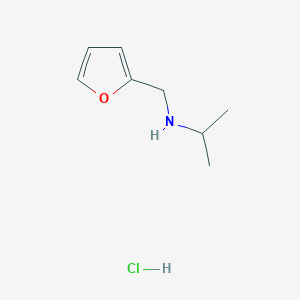

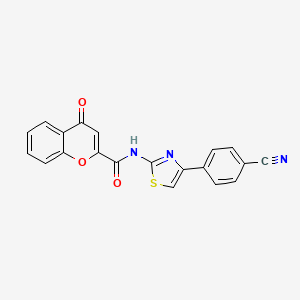
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)
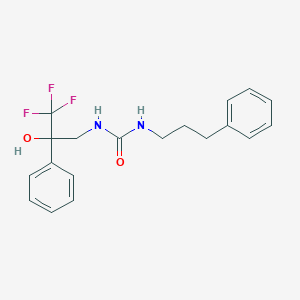
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)
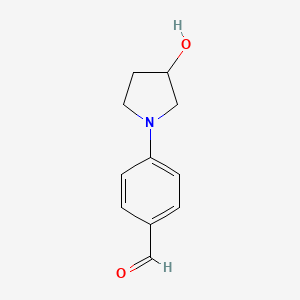
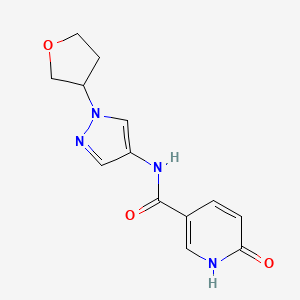
![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)